Cas no 2228259-97-8 (3-(adamantan-1-yl)propanethioamide)

3-(Adamantan-1-yl)propanethioamide is a sulfur-containing derivative of adamantane, characterized by its rigid, cage-like hydrocarbon structure. This compound is of interest in medicinal and organic chemistry due to its thioamide functional group, which enhances reactivity in nucleophilic and coordination reactions. Its adamantyl moiety contributes to high thermal and chemical stability, making it suitable for applications requiring robust molecular frameworks. The compound’s unique structure may facilitate interactions with biological targets, particularly in drug discovery for antiviral or neurological research. Its well-defined stereochemistry and potential for derivatization further underscore its utility as a building block in synthetic chemistry. Storage under inert conditions is recommended to preserve stability.
3-(adamantan-1-yl)propanethioamide structure
2228259-97-8 structure
Product Name:3-(adamantan-1-yl)propanethioamide
CAS No:2228259-97-8
MF:C13H21NS
MW:223.377542257309
CID:6012291
PubChem ID:165766363
Update Time:2025-06-13

3-(adamantan-1-yl)propanethioamide Chemical and Physical Properties

Names and Identifiers

    • 3-(adamantan-1-yl)propanethioamide
    • 2228259-97-8
    • EN300-1797040
    • Inchi: 1S/C13H21NS/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,14,15)
    • InChI Key: GVJYBHTWENJGQQ-UHFFFAOYSA-N
    • SMILES: S=C(CCC12CC3CC(CC(C3)C1)C2)N

Computed Properties

  • Exact Mass: 223.13947085g/mol
  • Monoisotopic Mass: 223.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.1Ų

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Additional information on 3-(adamantan-1-yl)propanethioamide

Comprehensive Overview of 3-(Adamantan-1-yl)propanethioamide (CAS No. 2228259-97-8): Properties, Applications, and Research Insights

The compound 3-(adamantan-1-yl)propanethioamide (CAS No. 2228259-97-8) is a specialized organic molecule featuring a unique combination of an adamantane backbone and a thioamide functional group. This structural configuration endows it with distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and chemical synthesis. The adamantane moiety, known for its rigid, cage-like structure, enhances thermal stability and lipophilicity, while the thioamide group introduces reactivity for further derivatization. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting protein-protein interactions or enzyme modulation.

In recent years, the demand for adamantane derivatives has surged due to their applications in antiviral therapies, neurodegenerative disease research, and advanced polymer formulations. A Google Trends analysis reveals growing searches for terms like "adamantane-based drug candidates" and "thioamide applications in medicinal chemistry," reflecting broader scientific curiosity. The compound’s CAS registry number (2228259-97-8) is frequently queried in patent databases, indicating its relevance in proprietary formulations. Its synthesis typically involves the reaction of 1-adamantylpropionitrile with hydrogen sulfide or Lawesson’s reagent, though optimized protocols continue to evolve for higher yields and greener processes.

From an industrial perspective, 3-(adamantan-1-yl)propanethioamide has garnered attention for its role in developing high-performance lubricants and thermally resistant coatings. The adamantane core’s symmetry contributes to molecular packing efficiency, a property leveraged in nanotechnology and supramolecular chemistry. Discussions on platforms like ResearchGate often highlight its potential in metal-organic frameworks (MOFs) or as a ligand for catalytic systems. Environmental considerations also drive innovation, with studies focusing on biodegradable variants of such compounds to align with green chemistry principles.

Analytical characterization of this compound involves techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography, which confirm its purity and structural integrity. Computational modeling, including DFT calculations, further predicts its electronic properties and reactivity patterns. These insights are critical for researchers designing analogs with improved bioavailability or reduced toxicity. Notably, the compound’s LogP value and hydrogen-bonding capacity make it a candidate for optimizing blood-brain barrier penetration in CNS-targeted therapies.

Emerging trends link adamantane-thioamide hybrids to cutting-edge areas like AI-driven drug discovery and cryo-EM structural analysis. Patent filings from 2020–2023 suggest its incorporation in photodynamic therapy agents and antimicrobial coatings, addressing global health challenges. As regulatory agencies emphasize SAFETY-BY-DESIGN approaches, the compound’s low ecotoxicity profile positions it favorably for sustainable development. Future directions may explore its utility in bioorthogonal chemistry or as a scaffold for PROTAC degraders, aligning with precision medicine advancements.

In summary, 3-(adamantan-1-yl)propanethioamide (CAS 2228259-97-8) represents a versatile tool for interdisciplinary research. Its synergy of stability and functionality addresses both academic and industrial needs, while computational and experimental studies continue to unlock new applications. As scientific communities prioritize molecular diversity and structure-activity relationships, this compound’s role in next-generation technologies appears increasingly pivotal.

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